
3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Descripción general
Descripción
3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is a chemical compound with the molecular formula C11H11FO2 . It is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceutical drugs . This aldehyde has applications in medicinal chemistry, drug discovery, and organic synthesis .
Molecular Structure Analysis
The InChI code for 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is 1S/C11H11FO2/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6-7H,4-5,8H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.21 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Bioactive Molecules
3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde: is a valuable intermediate in the synthesis of bioactive molecules. Its incorporation into larger structures can lead to the development of new therapeutic agents. The fluorine atom in the compound can significantly alter the biological activity and metabolic stability of the synthesized drugs .
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, this compound serves as a building block for constructing complex organic molecules. Its reactive aldehyde group allows for various chemical transformations, enabling the creation of diverse chemical libraries for high-throughput screening .
Drug Discovery: Lead Compound Optimization
The compound’s unique structure is utilized in drug discovery programs, particularly in the optimization of lead compounds. Its incorporation can improve the pharmacokinetic properties of potential drugs, making them more effective at reaching their targets .
Material Science: Fluorinated Polymer Development
The presence of a fluorophenyl group makes 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde a candidate for the development of fluorinated polymers. These polymers exhibit enhanced stability and resistance to solvents, acids, and bases .
Agricultural Chemistry: Pesticide Synthesis
This compound can be used in the synthesis of pesticides. The fluorine atom can confer increased insecticidal or herbicidal activity, which is crucial for developing new agricultural chemicals .
Analytical Chemistry: Fluorescent Probes
Due to its structural features, 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde can be modified to act as a fluorescent probe. Such probes are essential tools in biochemistry and cell biology for studying biological processes .
Safety And Hazards
Safety precautions should be followed when handling this compound, as it may be harmful if swallowed or inhaled and can cause skin and eye irritation . Proper storage involves keeping it in a tightly sealed container away from heat, sparks, open flames, and incompatible materials . It is not for human consumption .
Propiedades
IUPAC Name |
3-(3-fluorophenyl)oxolane-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6-7H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVYIQJSZQHJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



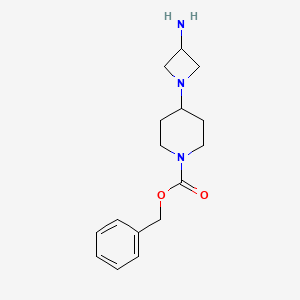
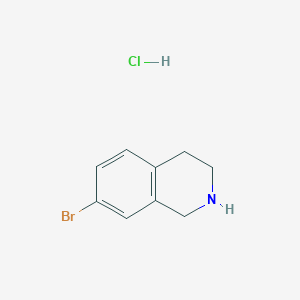
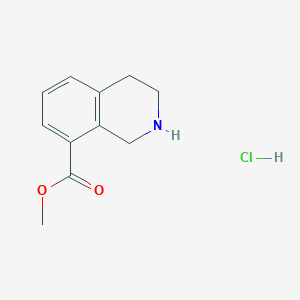
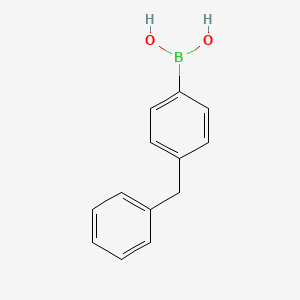

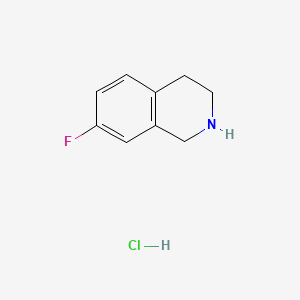
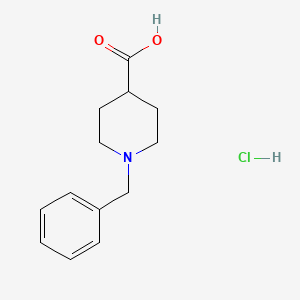

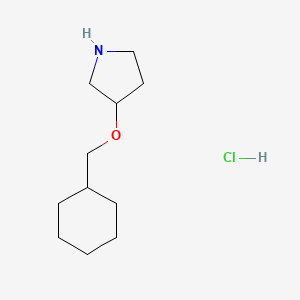
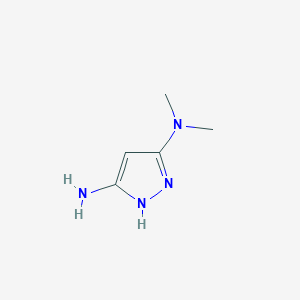
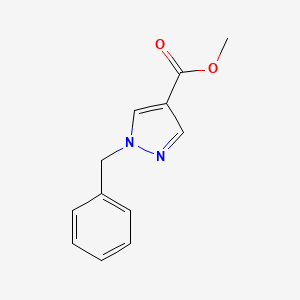
![1-(Benzo[d]thiazol-2-yl)-2-chloroethanone](/img/structure/B1521089.png)
![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B1521092.png)